molecular formula C13H9ClFNO B311540 N-(3-chlorophenyl)-3-fluorobenzamide

N-(3-chlorophenyl)-3-fluorobenzamide

Cat. No.: B311540
M. Wt: 249.67 g/mol
InChI Key: OYJHAOCCKZFZBK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 3-chlorophenylamine moiety. Benzamides are structurally versatile compounds with applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen substituents (fluorine and chlorine) in this compound enhances its electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H9ClFNO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17)

InChI Key

OYJHAOCCKZFZBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the benzamide scaffold significantly impacts physicochemical properties. Below is a comparative analysis of N-(3-chlorophenyl)-3-fluorobenzamide with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
This compound C₁₃H₉ClFNO 3-Fluorobenzoyl, 3-Cl-phenyl 261.67 Halogenated para-substitution on both rings
3-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 3-Cl-benzoyl, 3-Cl-phenyl 258.12 Dichlorinated analog
N-(3-Chloro-4-fluorophenyl)-3-Cl-benzamide C₁₃H₈Cl₂FNO 3-Cl-benzoyl, 3-Cl-4-F-phenyl 284.11 Additional fluorine on phenyl ring
N-(3-Ethynylphenyl)-3-fluorobenzamide C₁₅H₁₀FNO 3-Fluorobenzoyl, ethynyl 239.25 Ethynyl group enhances rigidity

Key Observations :

  • Substituent Position : The addition of a 4-fluorine in introduces steric and electronic changes, which may affect binding interactions in biological systems.
  • Functional Groups : The ethynyl group in introduces structural rigidity, influencing crystal packing and mechanical properties.

Crystallographic Comparisons

Crystal structure data reveal how substituents affect molecular packing:

  • This compound: Likely adopts a monoclinic system (inferred from analogs in ), with hydrogen bonding between amide N–H and carbonyl groups.
  • N-(3-Chlorophenyl)-3-methylbenzamide hemihydrate : Crystallizes in space group C2/c with a dihedral angle of 49.5° between aromatic rings. Water molecules mediate hydrogen bonds, enhancing stability .
  • Polymorphism in N-(3-Ethynylphenyl)-3-fluorobenzamide : Exhibits three stable polymorphs (Forms I–III) with varying mechanical properties. Form II has lower hardness (0.12 GPa) and elastic modulus (2.8 GPa) compared to Forms I and III, attributed to differences in hydrogen-bonding networks .

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